Cas no 96801-92-2 (Chlorovaltrate K)

Chlorovaltrate K structure
Chlorovaltrate K structure
Product Name:Chlorovaltrate K
CAS No:96801-92-2
Molecular Formula:C22H33ClO8
Molecular Weight:460.95651
CID:1080746
PubChem ID:13455460

Chlorovaltrate K Properties

Names and Identifiers

    • Chlorovaltrate K
    • AKOS032962757
    • [(1S,4aS,6S,7S,7aS)-6-acetyloxy-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate
    • HY-N7535
    • CS-0132772
    • 96801-92-2
    • DA-62284
    • InChIKey: QERAXRDNYJPTRN-PNBTUHDLSA-N
    • Inchi: InChI=1S/C22H33ClO8/c1-12(2)6-18(25)28-9-15-10-29-21(31-19(26)7-13(3)4)20-16(15)8-17(30-14(5)24)22(20,27)11-23/h10,12-13,16-17,20-21,27H,6-9,11H2,1-5H3/t16-,17+,20-,21+,22-/m1/s1
    • SMILES: CC(C)CC(=O)OCC1=CO[C@H]([C@H]2[C@@H]1C[C@@H]([C@@]2(CCl)O)OC(=O)C)OC(=O)CC(C)C

Computed Properties

  • Exact Mass: 460.18600
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Rotatable Bond Count: 12
  • Monoisotopic Mass: 460.1863957g/mol
  • Heavy Atom Count: 31
  • Complexity: 704
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.5
  • Topological Polar Surface Area: 108Ų

Experimental Properties

  • LogP: 2.94290
  • PSA: 108.36000
  • Boiling Point: 530.1±50.0 °C at 760 mmHg
  • Vapor Pressure: 0.0±3.2 mmHg at 25°C
  • Flash Point: 274.4±30.1 °C
  • Solubility: Slightly soluble (1 g/l) (25 º C),
  • Color/Form: Oil
  • Density: 1.23±0.1 g/cm3 (20 ºC 760 Torr),

Chlorovaltrate K Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
TargetMol Chemicals
TN3646-5 mg
Chlorovaltrate K
96801-92-2 98%
5mg
¥ 3,940
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3646-1 mg
Chlorovaltrate K
96801-92-2
1mg
¥2835.00 2022-04-26

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